A Predictive and Methodological Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-isopropylbenzoate
A Predictive and Methodological Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-isopropylbenzoate
Introduction
Methyl 3-bromo-4-isopropylbenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern—a bromine atom, an isopropyl group, and a methyl ester on a benzene ring—gives it a unique electronic and steric profile that can be exploited in drug design and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical steps in any research and development pipeline.
While direct experimental spectroscopic data for Methyl 3-bromo-4-isopropylbenzoate is not widely available in public databases, this guide provides a comprehensive, in-depth analysis based on established principles of spectroscopy and predictive methodologies. It is designed for researchers, scientists, and drug development professionals, offering both predicted spectral data and the experimental protocols required to obtain and verify this information in a laboratory setting. This document serves as a practical roadmap for the synthesis and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Methyl 3-bromo-4-isopropylbenzoate. These predictions are derived from the analysis of substituent effects on the benzene ring and spectral data of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the protons of the isopropyl and methyl ester groups. The electron-withdrawing bromine atom and methyl ester group, along with the electron-donating isopropyl group, will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (H-2) | ~8.15 | Doublet (d) | 1H | ~2.0 |
| Aromatic H (H-5) | ~7.40 | Doublet (d) | 1H | ~8.2 |
| Aromatic H (H-6) | ~7.90 | Doublet of Doublets (dd) | 1H | ~8.2, ~2.0 |
| Isopropyl CH | ~3.30 | Septet | 1H | ~6.9 |
| Isopropyl CH₃ | ~1.25 | Doublet (d) | 6H | ~6.9 |
| Ester OCH₃ | ~3.90 | Singlet (s) | 3H | N/A |
Causality Behind Predictions:
-
Aromatic Protons: H-2 is deshielded due to its position ortho to the electron-withdrawing carboxyl group and will appear as a doublet due to coupling with H-6. H-5 is the most shielded of the aromatic protons as it is ortho to the electron-donating isopropyl group and will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling with both H-5 and H-2.
-
Isopropyl Group: The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupling with the single methine proton.
-
Methyl Ester: The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a singlet.
Caption: Molecular structure of Methyl 3-bromo-4-isopropylbenzoate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~165 |
| Aromatic C-1 (ipso to COOCH₃) | ~130 |
| Aromatic C-2 | ~132 |
| Aromatic C-3 (ipso to Br) | ~122 |
| Aromatic C-4 (ipso to isopropyl) | ~155 |
| Aromatic C-5 | ~128 |
| Aromatic C-6 | ~130 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~23 |
| Ester OCH₃ | ~52 |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
-
Aromatic Carbons: The carbon attached to the isopropyl group (C-4) will be the most deshielded aromatic carbon due to the substituent effect. The carbon bearing the bromine atom (C-3) will be shielded relative to an unsubstituted carbon. The other aromatic carbons will have shifts influenced by their position relative to the three substituents.
-
Aliphatic Carbons: The chemical shifts for the isopropyl and methyl ester carbons are in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl group of the ester and various C-H and C-C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2970-2870 | Medium-Strong |
| Ester C=O stretch | ~1725 | Strong |
| Aromatic C=C stretch | ~1600, ~1475 | Medium |
| Ester C-O stretch | 1300-1100 | Strong |
| C-Br stretch | 680-515 | Medium-Strong |
Causality Behind Predictions:
-
The C=O stretch of the ester is a very strong and characteristic absorption.[2][3][4][5]
-
The exact positions of the C-O stretches can be complex but are expected to be strong.
-
Aromatic and aliphatic C-H stretches appear in their well-defined regions.[4][5]
-
The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively without comparison to a reference spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Fragment | Notes |
| 272/274 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for bromine isotopes. |
| 257/259 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 241/243 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 229/231 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (alpha-cleavage). |
| 150 | [M - Br - COOCH₃]⁺ | Loss of the bromine and the methyl carboxylate group. |
Causality Behind Predictions:
-
Molecular Ion: The molecular weight of C₁₁H₁₃BrO₂ is approximately 272/274 g/mol . The two peaks of nearly equal intensity are a definitive indicator of a single bromine atom in the molecule.[6][8]
-
Fragmentation: Fragmentation will likely occur at the bonds adjacent to the carbonyl group and the aromatic ring. The loss of the alkyl groups from the ester and isopropyl substituents are common fragmentation pathways.[9][10]
Experimental Protocols for Spectroscopic Analysis
To obtain empirical data for Methyl 3-bromo-4-isopropylbenzoate, the compound must first be synthesized and purified. The following are generalized protocols for acquiring the spectroscopic data.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction and separation from any minor impurities.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
The standard EI energy is 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Processing: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.
Hypothetical Synthesis Route
A plausible synthetic route to Methyl 3-bromo-4-isopropylbenzoate involves the bromination of 4-isopropylbenzoic acid, followed by Fischer esterification.
-
Bromination of 4-isopropylbenzoic acid: 4-isopropylbenzoic acid can be brominated at the position ortho to the isopropyl group and meta to the carboxylic acid using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or by direct bromination with Br₂ and a Lewis acid catalyst. The carboxylic acid is a meta-director, and the isopropyl group is an ortho-, para-director, making the desired 3-bromo isomer a likely product.
-
Fischer Esterification: The resulting 3-bromo-4-isopropylbenzoic acid can then be esterified by refluxing with methanol and a catalytic amount of a strong acid, such as sulfuric acid, to yield the final product, Methyl 3-bromo-4-isopropylbenzoate.
This synthetic approach provides a clear path for obtaining the target molecule, which can then be subjected to the rigorous spectroscopic analysis detailed in this guide.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of Methyl 3-bromo-4-isopropylbenzoate. By combining predictive analysis based on fundamental chemical principles with detailed experimental protocols, researchers are equipped to confidently synthesize, identify, and verify the structure of this compound. The methodologies and predictive data presented herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel substituted aromatic molecules, thereby supporting advancements in medicinal chemistry and materials science.
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